molecular formula C19H18N2O B11106693 (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B11106693
M. Wt: 290.4 g/mol
InChI Key: CUMUFXDTQMLOHG-GZTJUZNOSA-N
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Description

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylaniline and 4-methylbenzaldehyde.

    Formation of the Enamine: The first step involves the formation of an enamine intermediate by reacting 2,5-dimethylaniline with 4-methylbenzaldehyde under acidic or basic conditions.

    Addition of the Cyano Group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide or sodium cyanide, to introduce the cyano group.

    Final Cyclization: The final step involves cyclization of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the 4-methyl group on the phenyl ring.

    (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both cyano and amide groups, along with the specific substitution pattern on the phenyl rings, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

(E)-2-cyano-N-(2,5-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C19H18N2O/c1-13-5-8-16(9-6-13)11-17(12-20)19(22)21-18-10-14(2)4-7-15(18)3/h4-11H,1-3H3,(H,21,22)/b17-11+

InChI Key

CUMUFXDTQMLOHG-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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